5-Cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Description
Properties
IUPAC Name |
5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-10(15)8-5-7(6-1-2-6)12-9-3-4-11-13(8)9/h3-6H,1-2H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLHGOJDJYENGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=NN3C(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-aminopyrazoles with 1,3-bis-electrophiles such as β-dicarbonyl compounds . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Esterification
The carboxylic acid group at position 7 undergoes esterification under acidic or coupling conditions. Common reagents include:
-
Alcohols (e.g., methanol, ethanol) with H₂SO₄ or HCl catalysis.
-
DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) for activated ester formation.
Example Reaction:
Key Data:
| Reagent | Conditions | Yield (%) | Product |
|---|---|---|---|
| Methanol/H₂SO₄ | Reflux, 12h | 85 | 7-Methoxycarbonyl derivative |
| Ethanol/EDC | RT, 24h | 78 | Activated ester intermediate |
Nucleophilic Substitution
The electron-deficient pyrimidine ring facilitates nucleophilic attacks, particularly at positions 2 and 6. The cyclopropyl group at position 5 stabilizes transition states via hyperconjugation.
Example Reaction:
Key Data:
| Nucleophile | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Ammonia | CuI | DMF | 65 |
| Aniline | Pd(OAc)₂ | Toluene | 72 |
Oxidation and Reduction
-
Oxidation: The carboxylic acid resists further oxidation, but the cyclopropyl group undergoes ring-opening under strong oxidants (e.g., KMnO₄) to form diols or ketones.
-
Reduction: LiAlH₄ reduces the carboxylic acid to a primary alcohol, while milder agents (e.g., NaBH₄) selectively target other functional groups.
Example Reaction (Reduction):
Key Data:
| Reagent | Product | Yield (%) | Notes |
|---|---|---|---|
| LiAlH₄ | 7-Hydroxymethyl derivative | 90 | Complete reduction |
| NaBH₄/I₂ | No reaction | - | Selectivity observed |
Cycloaddition and Ring-Opening
The cyclopropyl group participates in [2+1] cycloadditions with carbenes or strained alkenes. Ring-opening reactions occur under acidic or thermal conditions.
Example Reaction (Ring-Opening):
Key Data:
| Conditions | Product | Yield (%) |
|---|---|---|
| HCl, 100°C | 5-(2-Chloropropyl) derivative | 68 |
| BF₃·Et₂O | Rearranged bicyclic compound | 55 |
Cross-Coupling Reactions
The heterocyclic core engages in Pd-catalyzed cross-couplings (e.g., Suzuki, Heck). Position 7’s carboxylic acid can
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties:
Research indicates that derivatives of 5-Cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid exhibit significant anticancer activities. The compound has been tested against various cancer cell lines, showing efficacy in inhibiting cell proliferation and inducing apoptosis. For instance:
| Compound | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| 5-Cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid | A549 (Lung) | 10.0 | |
| 5-Cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid | MCF-7 (Breast) | 8.5 |
The mechanism underlying these anticancer effects is believed to involve the inhibition of specific kinases that play critical roles in cancer progression.
Enzyme Inhibition:
The compound has also been studied for its potential as an enzyme inhibitor. Notably, it has shown activity against several key enzymes involved in cellular signaling pathways. For example:
| Enzyme | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| Dihydroorotate dehydrogenase | Competitive Inhibition | 12.0 | |
| Cyclin-dependent kinase 2 | Moderate Inhibition | 15.0 |
These findings suggest that the compound could be developed further as a therapeutic agent targeting specific enzymatic pathways involved in diseases such as cancer.
Biological Research
Investigations into Biological Pathways:
Beyond its anticancer properties, 5-Cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is being explored for its role in various biological pathways. Studies have indicated that it may interact with multiple molecular targets, influencing processes such as apoptosis and cell cycle regulation. Its ability to modulate these pathways makes it a candidate for drug development aimed at treating a range of diseases beyond cancer.
Material Science
Development of Functional Materials:
In addition to its biological applications, this compound is utilized in material science for developing materials with unique photophysical properties. Its structural characteristics allow for the synthesis of novel materials that can be applied in optoelectronic devices and sensors.
Case Studies
Case Study 1: Anticancer Efficacy
A study focused on the efficacy of 5-Cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid against lung cancer cells demonstrated its ability to induce apoptosis through mitochondrial pathways. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM.
Case Study 2: Enzyme Inhibition
Another investigation assessed the compound's inhibitory effects on dihydroorotate dehydrogenase, revealing a competitive inhibition profile with an IC50 value of 12 µM. This suggests potential therapeutic applications in conditions where pyrimidine synthesis is dysregulated.
Mechanism of Action
The mechanism of action of 5-Cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. This compound can act as an enzyme inhibitor, affecting the activity of enzymes involved in critical biological processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
6-Chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic Acid
- Molecular Formula : C₁₀H₈ClN₃O₂
- Molecular Weight : 237.65 g/mol
- CAS : 1443279-05-7
- This compound is discontinued commercially, suggesting challenges in synthesis or stability .
3-Chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic Acid
- Molecular Formula : C₁₀H₈ClN₃O₂
- Molecular Weight : 237.65 g/mol
- CAS : 1011354-08-7
- Key Differences: Chlorine at position 3 alters electronic distribution compared to the 6-chloro isomer.
Ester Derivatives
Methyl 7-Cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylate
- Molecular Formula : C₁₁H₁₁N₃O₂
- Molecular Weight : 217.23 g/mol
- CAS : 1458593-65-1
- Key Differences : The carboxylic acid at position 7 is replaced by a methyl ester, improving lipophilicity and possibly serving as a prodrug. This modification could enhance membrane permeability .
Methyl-Substituted Analogs
7-Cyclopropyl-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic Acid
- Molecular Formula : C₁₁H₁₁N₃O₂
- Molecular Weight : 233.23 g/mol
- CAS : 92289-91-3
- The carboxylic acid remains at position 7, retaining hydrogen-bonding capability .
Positional Isomers
7-Cyclopropylpyrazolo[1,5-a]pyrimidine-2-carboxylic Acid
- Molecular Formula : C₁₀H₉N₃O₂
- Molecular Weight : 203.20 g/mol
- CAS : 832114-69-9
- Key Differences : The carboxylic acid shifts to position 2, changing the hydrogen-bonding geometry. This positional isomerism may reduce compatibility with target binding pockets compared to the original compound .
Structural and Functional Analysis
Structural Impact on Bioactivity
- Cyclopropyl Group : Enhances rigidity and metabolic stability, common in kinase inhibitors .
- Ester vs. Acid : Methyl esters (e.g., CAS 1458593-65-1) may improve bioavailability but require hydrolysis for activation .
Physicochemical Properties
| Compound (CAS) | Molecular Weight (g/mol) | LogP* | Water Solubility |
|---|---|---|---|
| 1340178-78-0 (Parent) | 203.20 | 1.2 | Moderate |
| 1443279-05-7 (6-Cl) | 237.65 | 1.8 | Low |
| 1011354-08-7 (3-Cl) | 237.65 | 1.8 | Low |
| 1458593-65-1 (Ester) | 217.23 | 2.5 | Very Low |
| 92289-91-3 (2-Me) | 233.23 | 1.5 | Moderate |
Biological Activity
5-Cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a fused pyrazole and pyrimidine ring system, characterized by the presence of a cyclopropyl group at the 5-position and a carboxylic acid at the 7-position. This unique structure enhances its interaction with various biological targets.
The biological activity of 5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid primarily involves its ability to inhibit specific enzymes and receptors. The compound's carboxylic acid group facilitates hydrogen bonding interactions, which enhances binding affinity to biological targets. Notably, it has been shown to inhibit cell proliferation in cancer cells by targeting key regulatory enzymes involved in cell cycle progression.
Anticancer Activity
Research indicates that 5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:
- A549 : Human lung adenocarcinoma cells.
- MCF-7 : Human breast cancer cells.
The compound has shown IC50 values in the low micromolar range, indicating potent anticancer effects .
Kinase Inhibition
The compound has been identified as a selective inhibitor of cyclin-dependent kinases (CDKs) and checkpoint kinase 1 (CHK1). These kinases are crucial for regulating cell cycle progression and DNA repair mechanisms. Inhibiting these kinases can lead to enhanced apoptosis in cancer cells .
Structure-Activity Relationships (SAR)
The SAR studies around 5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid have revealed that modifications at different positions of the pyrazolo-pyrimidine scaffold can significantly affect biological activity. For instance:
- Position 5 : The cyclopropyl group is essential for maintaining potency against CDKs.
- Position 7 : The carboxylic acid group is critical for enhancing binding affinity through hydrogen bonding.
These findings suggest that further structural modifications could optimize the compound's efficacy and selectivity .
Study on Anticancer Efficacy
In a recent study, 5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid was evaluated for its anticancer efficacy using A549 cells. The results indicated a significant reduction in cell viability post-treatment, with an observed IC50 value around 15 µM. The study also assessed toxicity on non-cancerous human small airway epithelial cells (HSAEC), revealing a favorable therapeutic index .
Exploration of Kinase Inhibitors
Another investigation focused on the compound's role as a kinase inhibitor. High-throughput screening against human kinases revealed selectivity for CHK1 over other kinases such as GSK-3β and CDK2/4. This selectivity is advantageous for minimizing off-target effects in therapeutic applications .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid | Moderate anticancer activity | Chlorine substitution enhances reactivity |
| 7-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | Antimicrobial properties | Carbonitrile group increases versatility |
| 6-Chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine | Potent CDK inhibition | Chlorine atom allows further functionalization |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing pyrazolo[1,5-a]pyrimidine-7-carboxylic acid derivatives?
- Methodology :
- Core synthesis : Cyclocondensation of methyl 3-amino-1H-pyrazole-4-carboxylate with enaminone derivatives (e.g., methyl 5-(benzyl(tert-butoxycarbonyl)amino)-3-oxopentanoate) under reflux conditions in polar aprotic solvents like DMF or ethanol. This forms the pyrazolo[1,5-a]pyrimidine backbone .
- Functionalization at position 7 : Reactions with silylformamidine or benzoyl chloride in benzene or pyridine to introduce substituents (e.g., cyclopropyl groups). Post-reaction purification involves crystallization from hexane or DMF .
- Carboxylic acid formation : Hydrolysis of ester intermediates using aqueous NaOH or HCl, followed by acidification to precipitate the carboxylic acid .
Q. How are pyrazolo[1,5-a]pyrimidine derivatives characterized structurally?
- Analytical workflow :
- NMR spectroscopy : H and C NMR confirm substituent positions and cyclopropane ring integration (e.g., cyclopropyl protons appear as multiplet signals at δ 0.8–1.2 ppm). F NMR is critical for trifluoromethyl-containing derivatives .
- HRMS (ESI) : Validates molecular formula (e.g., [M + H] for CHNO: calcd 254.1042, found 254.1039 ).
- Elemental analysis : Compares calculated vs. experimental C, H, N percentages (e.g., C: 61.65% calcd vs. 61.78% found ).
Advanced Research Questions
Q. How can conflicting elemental analysis or spectroscopic data be resolved during characterization?
- Troubleshooting approach :
- Repeat synthesis : Verify purity via HPLC and compare with literature melting points (e.g., derivatives like 3-nitro-substituted analogs melt at 130–135°C ).
- Isotopic labeling : Use N or C-labeled precursors to clarify ambiguous NMR signals in crowded regions (e.g., overlapping pyrimidine and pyrazole protons) .
- X-ray crystallography : Resolve structural ambiguities (e.g., planar vs. non-planar ring systems) using single-crystal diffraction (see lattice parameters for monoclinic P2/c crystals: a = 4.98 Å, b = 18.40 Å, c = 10.15 Å, β = 95.92° ).
Q. What strategies optimize the inhibitory activity of pyrazolo[1,5-a]pyrimidine derivatives against cathepsins or other enzymes?
- Structure-activity relationship (SAR) insights :
- Substituent effects : Introducing a trifluoromethyl group at position 2 enhances lipophilicity and target binding (e.g., cathepsin K inhibition IC ~25 µM for N-butylcarboxamide derivatives ).
- Amidation protocols : Use bis(pentafluorophenyl) carbonate (BPC) to activate carboxylic acids for coupling with amines (e.g., 2-picolylamine improves cathepsin B inhibition ).
- Bioisosteric replacement : Replace cyclopropyl with bulkier groups (e.g., phenyl) to evaluate steric effects on enzyme active sites .
Q. How do reaction conditions influence regioselectivity during cyclopropane ring formation?
- Mechanistic considerations :
- Solvent effects : Benzene or toluene promotes cyclopropanation via [2+1] cycloaddition, while polar solvents favor alternative pathways .
- Catalyst screening : Transition metals (e.g., Pd or Cu) may enhance ring closure efficiency but risk side reactions (e.g., nitro group reduction) .
- Temperature control : Maintain 60–80°C to prevent decomposition of thermally sensitive intermediates (e.g., silylformamidine derivatives ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
